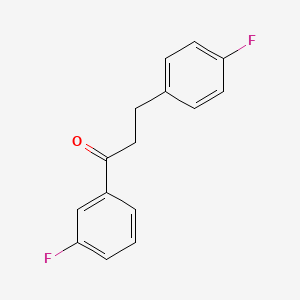

3'-Fluoro-3-(4-fluorophenyl)propiophenone

Description

Significance of Organofluorine Compounds in Synthetic and Materials Chemistry

Organofluorine compounds, organic molecules containing at least one carbon-fluorine bond, have become indispensable in modern chemistry. The strategic incorporation of fluorine atoms into organic scaffolds can dramatically alter a molecule's physical, chemical, and biological properties. numberanalytics.com This is due to fluorine's high electronegativity, small atomic size, and the strength of the carbon-fluorine bond. researchgate.net These properties can lead to enhanced thermal stability, increased lipophilicity, and improved metabolic stability in pharmaceutical agents. mdpi.com In materials science, fluorination is a key strategy for developing advanced polymers with low surface energy, high chemical resistance, and unique optical and electrical properties. researchgate.netmdpi.com The result is a wide array of applications, from high-performance fluoropolymers used in aerospace and electronics to fluorinated nanomaterials for energy storage and biomedical devices. numberanalytics.com

The Propiophenone (B1677668) Scaffold: A Key Intermediate in Complex Organic Synthesis

Propiophenone, an aryl ketone, serves as a fundamental building block in the synthesis of a variety of more complex organic molecules. wikipedia.org Its structure, featuring a phenyl ring attached to a propanoyl group, provides a versatile platform for a range of chemical transformations. Propiophenone and its derivatives are common precursors in the synthesis of pharmaceuticals, fragrances, and other fine chemicals. wikipedia.org For instance, it is an intermediate in the synthesis of the appetite suppressant phenmetrazine. wikipedia.org The propiophenone scaffold is particularly valuable in the synthesis of chalcones, which are α,β-unsaturated ketones that serve as important intermediates in the discovery of new drugs and the development of liquid crystals and optical materials. ossila.com

Overview of Research Trajectories for Novel Fluorinated Ketone Systems

Current research into novel fluorinated ketone systems is largely driven by their potential applications in medicinal chemistry and materials science. In the pharmaceutical realm, there is significant interest in developing new fluorinated ketones as enzyme inhibitors and as precursors for biologically active heterocyclic compounds. ossila.com The enhanced metabolic stability and bioavailability conferred by fluorine make these compounds attractive candidates for drug discovery. mdpi.com In materials science, research is focused on creating new fluorinated polymers and liquid crystals with tailored properties. mdpi.com There is also a growing interest in the development of more efficient and selective catalytic methods for the synthesis of fluorinated ketones, which would facilitate the exploration of a wider range of these promising compounds. researchgate.net

Due to the limited specific research data available for 3'-Fluoro-3-(4-fluorophenyl)propiophenone, the following table provides representative data for related fluorinated propiophenone and acetophenone (B1666503) derivatives to offer a contextual understanding of their general physical and chemical properties.

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| 3'-Fluoropropiophenone | 455-67-4 | C₉H₉FO | 152.16 |

| 4'-Fluoro-3'-(trifluoromethoxy)acetophenone | 886501-44-6 | C₉H₆F₄O₂ | Not specified |

| 3′-Bromo-4′-fluoroacetophenone | 1007-15-4 | C₈H₆BrFO | 217.04 |

| 4′-Fluoro-3′-nitroacetophenone | 400-93-1 | C₈H₆FNO₃ | 183.14 |

Structure

3D Structure

Properties

IUPAC Name |

1-(3-fluorophenyl)-3-(4-fluorophenyl)propan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12F2O/c16-13-7-4-11(5-8-13)6-9-15(18)12-2-1-3-14(17)10-12/h1-5,7-8,10H,6,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GGPUYRWNROFPPJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)F)C(=O)CCC2=CC=C(C=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12F2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30644577 | |

| Record name | 1-(3-Fluorophenyl)-3-(4-fluorophenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30644577 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898768-22-4 | |

| Record name | 1-(3-Fluorophenyl)-3-(4-fluorophenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30644577 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Reaction Mechanisms and Chemical Transformations of Fluorinated Propiophenone Scaffolds

Mechanistic Investigations of C-F Bond Formation and Reactivity

The synthesis of fluorinated propiophenones relies on specific methods for introducing fluorine onto the aromatic rings or the aliphatic chain. Understanding the mechanisms of these C-F bond-forming reactions is crucial for controlling regioselectivity and yield.

The formation of a C-F bond is a thermodynamically favorable process, characterized by a high bond dissociation energy (BDE). wikipedia.org The C-F bond is the strongest single bond to carbon, with a BDE that can reach up to 130 kcal/mol. wikipedia.org This inherent strength contributes to the metabolic stability of many organofluorine compounds. nih.govunibe.ch However, the process is often associated with high kinetic barriers, necessitating specific reagents and conditions to proceed efficiently. nih.gov

Electrophilic fluorination is a common strategy for introducing fluorine. The mechanism of electrophilic fluorination has been a subject of debate, with evidence supporting both a direct SN2 pathway and a single-electron transfer (SET) process. wikipedia.org In the SN2 mechanism, a nucleophilic carbon attacks the electrophilic fluorine source, displacing a leaving group in a concerted step. wikipedia.org Kinetic studies on the fluorination of 1,3-dicarbonyl compounds and steroid enol esters with N-F reagents like Selectfluor™ have provided evidence for the SN2 pathway. wikipedia.orgresearchgate.netnih.gov Conversely, some systems, particularly those involving metal catalysts like Palladium(IV), are proposed to proceed via an SET mechanism. nih.gov This pathway involves an initial electron transfer from the substrate to the fluorinating agent, followed by fluorine atom transfer or fluoride transfer and a second SET. nih.gov

The choice of fluorinating agent and substrate significantly impacts the reaction kinetics. For instance, cationic reagents such as N-fluoropyridinium salts and Selectfluor™ are highly effective due to the electron-deficient nitrogen atom, which enhances the electrophilicity of the fluorine. wikipedia.orgresearchgate.net The reaction rates are also influenced by solvent polarity and the presence of additives. nih.govharvard.edu

Table 1: Bond Dissociation Energies (BDEs) of Carbon-Halogen and Carbon-Hydrogen Bonds

| Bond (in CH3–X) | BDE (kcal/mol) |

|---|---|

| C–F | 115 |

| C–H | 104.9 |

| C–Cl | 83.7 |

| C–Br | 72.1 |

| C–I | 57.6 |

Data sourced from Wikipedia. wikipedia.org

Radical reactions provide powerful and alternative pathways for C-F bond formation and fluoroalkylation, often enabling transformations that are inaccessible through traditional ionic mechanisms. nih.gov These methods are particularly relevant for the synthesis of fluoroalkenes, which can be precursors or analogues of fluorinated propiophenones. organic-chemistry.org

Photoredox catalysis has emerged as a key tool for generating fluoroalkyl radicals from readily available sources like fluorinated acids and anhydrides under mild conditions. nih.govunibe.ch The general mechanism involves the generation of a radical species which then participates in a chain reaction. For example, a fluoroacetyl radical can be generated from trifluoroacetic anhydride and subsequently add to an alkene. nih.gov This addition creates a new carbon-centered radical, which can then propagate the chain or be trapped to form various functionalized products. nih.gov

These radical processes offer high chemo- and regioselectivity, governed by the stability of the radical intermediates. nih.govconicet.gov.ar The versatility of this approach allows for the construction of complex fluorinated molecules and the late-stage functionalization of bioactive compounds. nih.gov

Transformations Involving the Ketone Carbonyl Group

The carbonyl group in fluorinated propiophenones is the central hub of reactivity. The electron-withdrawing fluorine atoms on the phenyl rings enhance the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack compared to its non-fluorinated counterparts.

The reduction of the prochiral ketone in fluorinated propiophenones to a chiral secondary alcohol is a synthetically important transformation. This can be achieved using various reducing agents, with the mechanism and stereochemical outcome being highly dependent on the chosen reagent and reaction conditions. wikipedia.org

Common stoichiometric reducing agents include metal hydrides like sodium borohydride and lithium aluminium hydride. wikipedia.org The mechanism involves the nucleophilic transfer of a hydride ion to the electrophilic carbonyl carbon, forming a tetrahedral alkoxide intermediate. Subsequent protonation yields the alcohol. libretexts.org

For asymmetric synthesis, catalytic methods are preferred. Transition metal catalysts, particularly those based on ruthenium, rhodium, and iridium, are used with chiral ligands for enantioselective hydrogenation or transfer hydrogenation. wikipedia.org Transfer hydrogenation, using sources like isopropanol or formic acid, offers a practical alternative to using high-pressure hydrogen gas. wikipedia.org Another prominent method is the Corey-Bakshi-Shibata (CBS) reduction, which uses a chiral oxazaborolidine catalyst with borane as the stoichiometric reductant to achieve high enantioselectivity. wikipedia.org The presence of fluorine atoms can influence the stereoselectivity by altering the electronic properties and steric environment of the ketone, potentially affecting its interaction with the chiral catalyst. nih.gov

Table 2: Common Catalytic Systems for Enantioselective Ketone Reduction

| Method | Catalyst/Reagent | Reductant |

|---|---|---|

| Transfer Hydrogenation | Chiral Ru-diamine complex | Isopropanol |

| Catalytic Hydrogenation | Chiral Rh/Ir-phosphine complex | H2 |

| Oxazaborolidine Reduction | Corey-Bakshi-Shibata (CBS) catalyst | Borane (BH3) |

Information compiled from general knowledge on asymmetric ketone reduction. wikipedia.org

The propiophenone (B1677668) scaffold can undergo oxidative cleavage. One common reaction is the haloform reaction, which occurs with methyl ketones in the presence of a base and a halogen. While propiophenone itself does not have a methyl group directly attached to the carbonyl, related oxidative cleavage reactions can be induced under specific conditions. For instance, oxidation with alkaline hypobromite can lead to cleavage of the C-C bond adjacent to the carbonyl group. acs.org

More controlled oxidation can be achieved using reagents like tetra-n-propylammonium perruthenate (TPAP) in the presence of a co-oxidant like N-methylmorpholine N-oxide (NMO), although this is typically used for oxidizing alcohols to ketones. rsc.org The metabolism of related propiophenone derivatives, such as cathinones, often involves oxidation of the alkyl chain or the aromatic ring. wikipedia.orgwikipedia.org For the propiophenone core, oxidation can lead to the formation of benzoic acid derivatives and other cleavage products. The presence of fluorine atoms can influence the site of oxidation by deactivating the aromatic ring towards electrophilic attack.

The carbonyl carbon in 3'-Fluoro-3-(4-fluorophenyl)propiophenone is highly electrophilic due to the polarization of the C=O bond and the inductive effect of the fluorine atoms on the phenyl rings. libretexts.orglibretexts.org This makes it a prime target for a wide range of nucleophiles.

The general mechanism for nucleophilic addition involves the attack of the nucleophile on the carbonyl carbon, breaking the C=O π-bond and forming a tetrahedral alkoxide intermediate. This intermediate is then typically protonated during workup to yield the final alcohol product. libretexts.org

A wide variety of nucleophiles can be employed, including:

Organometallic Reagents: Grignard reagents (R-MgX) and organolithium reagents (R-Li) add alkyl or aryl groups to form tertiary alcohols.

Cyanide: The addition of a cyanide ion (from sources like HCN or NaCN) forms a cyanohydrin, a versatile intermediate.

Ylides: In the Wittig reaction, a phosphorus ylide attacks the ketone to form an alkene, replacing the C=O bond with a C=C bond.

The increased fluorine substitution on the aromatic rings generally has an activating effect toward nucleophilic addition. nih.gov This enhanced reactivity makes fluorinated ketones valuable substrates for constructing complex molecules containing trifluoromethyl alcohol motifs or other fluorinated stereocenters. nih.govnih.gov

Reactions at the Propiophenone Backbone and Aromatic Rings

The propiophenone structure contains several reactive sites: the α- and β-carbons of the ethyl ketone chain, the carbonyl group itself, and the two fluorinated aromatic rings. Strategic manipulation of these sites allows for diverse molecular architectures.

α-Halogenation Reactions and Regioselectivity

The α-halogenation of ketones is a fundamental transformation that introduces a versatile functional group for subsequent reactions. This reaction proceeds via an enol or enolate intermediate, and its regioselectivity in unsymmetrical ketones like this compound is dictated by the reaction conditions. nih.gov

Under acidic conditions, the reaction is thermodynamically controlled. The rate-determining step is the formation of the enol intermediate. Protonation of the carbonyl oxygen is followed by deprotonation at the α-carbon. The more stable, more substituted enol is preferentially formed, leading to halogenation at the more substituted α-carbon. stackexchange.com

Conversely, base-catalyzed α-halogenation is kinetically controlled. The rate-determining step is the removal of an α-proton by the base to form an enolate. The proton on the least substituted carbon is typically more accessible and its removal leads to a more stable primary carbanion-enolate, thus halogenation occurs at the less substituted position. stackexchange.com

For a propiophenone scaffold, the α-carbon is a methylene group (-CH2-). The presence of the adjacent phenyl ring and the carbonyl group influences the acidity of the α-protons. The introduction of a halogen atom increases the acidity of the remaining proton on the same carbon, which can lead to polyhalogenation, especially under basic conditions. chemicalforums.com

| Condition | Intermediate | Control Type | Preferred Site of Halogenation | Typical Reagents |

|---|---|---|---|---|

| Acidic | Enol | Thermodynamic | More substituted α-carbon | Br2 in Acetic Acid |

| Basic | Enolate | Kinetic | Less substituted α-carbon | Br2 in NaOH(aq) |

Substitution Reactions on Halogenated Propiophenones

The α-halo-propiophenone derivatives are valuable precursors for further molecular elaboration through nucleophilic substitution reactions. The carbon-halogen bond is polarized, rendering the α-carbon electrophilic and susceptible to attack by nucleophiles. savemyexams.com These reactions typically proceed via SN1 or SN2 mechanisms.

SN2 Mechanism : This mechanism is favored by primary and secondary halides, strong nucleophiles, and polar aprotic solvents. The reaction involves a backside attack by the nucleophile, leading to an inversion of stereochemistry if the α-carbon is a stereocenter.

SN1 Mechanism : This pathway is more common for tertiary halides and can occur with secondary halides in the presence of weak nucleophiles and polar protic solvents. It involves the formation of a carbocation intermediate, which can lead to a mixture of stereoisomers and potential rearrangement products. libretexts.org

Nucleophilic substitution on the aromatic rings (nucleophilic aromatic substitution, SNAr) is also possible but generally requires harsh conditions or the presence of strong electron-withdrawing groups (like -NO2) ortho or para to the halogen leaving group. libretexts.org While fluorine is highly electronegative, it is a poor leaving group in SNAr reactions compared to heavier halogens.

C-H Bond Functionalization of Aromatic Ketones

Direct functionalization of C-H bonds is an atom-economical strategy for modifying aromatic systems. The ketone moiety in propiophenone scaffolds can act as an effective directing group in transition-metal-catalyzed C-H activation. utexas.eduacs.org The Lewis basicity of the carbonyl oxygen allows it to coordinate to a metal center (e.g., Rh, Pd, Co), positioning the catalyst in proximity to the ortho C-H bonds of the 3'-fluorophenyl ring. researchgate.net This facilitates the cleavage of the C-H bond and the formation of a metallacyclic intermediate, which can then react with various coupling partners. rsc.org

This strategy allows for a range of transformations at the ortho position, including:

Alkylation and Arylation : Coupling with alkenes, alkynes, or organometallic reagents. acs.org

Oxidation : Introduction of hydroxyl or acetoxy groups. nih.gov

Halogenation : Direct introduction of halogen atoms.

The regioselectivity of this process is generally high for the ortho position due to the formation of a stable five- or six-membered metallacycle.

Metal-Catalyzed Transformations of Fluorinated Propiophenones

Metal catalysis provides powerful tools for constructing complex molecules from fluorinated building blocks. Cross-coupling and photocatalytic reactions are particularly prominent in modern synthetic chemistry.

Cross-Coupling Reactions and Their Applications

Palladium-catalyzed cross-coupling reactions are cornerstone methods for forming carbon-carbon and carbon-heteroatom bonds. nih.gov While the C-F bond is generally robust, its activation and participation in cross-coupling reactions are achievable under specific catalytic conditions, particularly in polyfluoroarenes. mdpi.comnih.govmdpi.com However, it is more common to utilize other halides (Cl, Br, I) or triflates on the aromatic ring as coupling partners.

Should the this compound scaffold be further modified to include a bromo or iodo substituent on one of the aromatic rings, a wide array of cross-coupling reactions become accessible:

Suzuki Coupling : Reaction with boronic acids or esters to form biaryl structures.

Heck Coupling : Reaction with alkenes to form substituted styrenes.

Sonogashira Coupling : Reaction with terminal alkynes to introduce alkynyl moieties.

Furthermore, α-bromo propiophenones can participate in enantioconvergent nickel-catalyzed arylations with organoboron reagents, yielding chiral tertiary alkyl fluorides. nih.gov

| Reaction Name | Catalyst (Typical) | Coupling Partner | Bond Formed |

|---|---|---|---|

| Suzuki | Palladium | Organoboron Reagent | C(sp2)-C(sp2) |

| Heck | Palladium | Alkene | C(sp2)-C(sp2) |

| Sonogashira | Palladium/Copper | Terminal Alkyne | C(sp2)-C(sp) |

| Buchwald-Hartwig | Palladium | Amine/Alcohol | C(sp2)-N / C(sp2)-O |

Photocatalytic Reactions in Fluorinated Ketone Synthesis

Visible-light photocatalysis has emerged as a mild and powerful method for generating reactive intermediates under gentle conditions. This approach is highly relevant to the synthesis and functionalization of fluorinated ketones. mdpi.com

Ketones can play a dual role in photocatalysis. They can act as directing groups for C-H functionalization or, in some cases, serve as the photocatalyst itself. rsc.orgethz.ch For instance, ketones can direct the selective β- or γ-fluorination of aliphatic C-H bonds using Selectfluor as the fluorine source and a photocatalyst like benzil under visible light irradiation. rsc.orgrsc.org This proceeds via a hydrogen atom transfer (HAT) mechanism, where the excited state of the ketone abstracts a hydrogen atom from the substrate, generating a radical that is subsequently trapped by the fluorinating agent.

Photoredox catalysis can also be merged with transition metal catalysis to achieve novel transformations. For example, a dual photoredox/cobalt catalytic system has been used for the enantioselective ortho-C(sp²)–H functionalization of aromatic ketones with enynes. rsc.org This process involves the generation of a low-valent cobalt species by the photocatalyst, which then engages in the C-H activation/cyclization cascade. Such methods offer innovative pathways for constructing complex, highly functionalized fluorinated propiophenone derivatives.

Metal-Ligand Cooperative Activation of Ketones

The study of reaction mechanisms involving specific fluorinated propiophenone scaffolds, such as this compound, in the context of metal-ligand cooperative (MLC) activation of ketones is a specialized area of research. At present, detailed research findings specifically documenting the behavior of this compound in MLC-mediated ketone activation are not extensively available in peer-reviewed literature. However, by examining the principles of metal-ligand cooperativity and the known reactivity of fluorinated organic compounds, a scientifically grounded projection of its potential chemical transformations can be articulated.

Metal-ligand cooperativity is a significant concept in catalysis where both the metal center and the ligand are actively involved in the bond-breaking and bond-forming steps of a reaction. wikipedia.org This bifunctional catalysis is distinct from traditional transition metal catalysis where the ligand often acts as a spectator, only influencing the steric and electronic environment of the metal. wikipedia.org In MLC, the ligand can participate in various ways, including acting as a Lewis acid or base, being redox non-innocent, or facilitating aromatization-dearomatization sequences. wikipedia.org

The activation of ketones through metal-ligand cooperation often involves the outer-sphere mechanism, where the substrate does not necessarily bind directly to the metal center. wikipedia.org A common application of this is in transfer hydrogenation reactions. For a fluorinated propiophenone scaffold, the presence of fluorine atoms can significantly influence its reactivity. The high electronegativity of fluorine can create strong C-F bonds and alter the electronic properties of the aromatic rings, which in turn can affect how the ketone interacts with a catalytic system.

Research on main group metal-mediated C-H and C-F bond activation of fluoroarenes highlights the importance of chemical cooperativity, which can involve heterobimetallic complexes or low-valent main group metals. nih.gov These studies suggest that the regioselective functionalization of fluoroarenes is a key challenge and that ligand-metal cooperativity is crucial for the kinetic stability of reactive intermediates. nih.gov

While direct experimental data on this compound is scarce, the general principles of MLC provide a framework for predicting its behavior. The activation of the ketone's carbonyl group could be facilitated by a metal center acting as a Lewis acid, while a basic site on the ligand interacts with a proton on a substrate or reagent. The fluorine substituents on the phenyl rings would likely influence the electronic density at the carbonyl group, potentially affecting the ease of its activation.

Further research into the interaction of specific fluorinated propiophenones with well-defined bifunctional catalysts is necessary to elucidate the precise reaction mechanisms and potential synthetic applications. Such studies would contribute to a deeper understanding of how the unique properties of fluorinated compounds can be harnessed in cooperative catalysis.

Advanced Spectroscopic Characterization Techniques for Fluorinated Propiophenone Analogs

Nuclear Magnetic Resonance (NMR) Spectroscopy for Fluorinated Compounds

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the structure of organic compounds. For fluorinated molecules, in addition to standard proton and carbon NMR, fluorine-19 NMR provides direct insight into the electronic environment of the fluorine atoms.

In the ¹H NMR spectrum of 3'-Fluoro-3-(4-fluorophenyl)propiophenone, the signals corresponding to the protons are split not only by neighboring protons but also by nearby fluorine atoms (H-F coupling). The aliphatic backbone of the propiophenone (B1677668) structure, specifically the two methylene groups (-CH₂-CH₂-), typically appears as a pair of triplets.

The methylene group adjacent to the carbonyl (α-CH₂) is expected to resonate further downfield due to the electron-withdrawing effect of the carbonyl group.

The methylene group adjacent to the 4-fluorophenyl ring (β-CH₂) will also appear as a triplet.

The aromatic regions of the spectrum are more complex. The 3'-fluorophenyl group will show a complex multiplet pattern due to proton-proton and proton-fluorine couplings. Similarly, the 4-fluorophenyl ring will exhibit a characteristic pattern, often appearing as a pair of doublets (or a doublet of doublets) if the coupling to the fluorine atom is well-resolved.

Table 1: Expected ¹H NMR Chemical Shifts and Splitting Patterns

| Protons | Expected Chemical Shift (δ, ppm) | Expected Multiplicity |

|---|---|---|

| Aliphatic α-CH₂ | ~3.3 - 3.6 | Triplet (t) |

| Aliphatic β-CH₂ | ~3.0 - 3.3 | Triplet (t) |

| Aromatic (4-fluorophenyl) | ~6.9 - 7.2 | Multiplet (m) |

Note: These are estimated values. Actual chemical shifts can vary based on solvent and experimental conditions.

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. A key feature in the ¹³C NMR of fluorinated compounds is the presence of carbon-fluorine (C-F) coupling constants. The magnitude of these couplings depends on the number of bonds separating the carbon and fluorine atoms (¹JCF, ²JCF, ³JCF, etc.).

The carbon atom directly bonded to a fluorine atom will appear as a doublet with a large coupling constant (¹JCF), typically in the range of 240-255 Hz. westmont.eduresearchgate.net

Carbons that are two or three bonds away will also show splitting, but with significantly smaller coupling constants. westmont.eduresearchgate.net

The carbonyl carbon (C=O) is typically observed in the 190-200 ppm region. The aliphatic carbons will be found in the upfield region of the spectrum, while the aromatic carbons will resonate between approximately 110 and 165 ppm.

Table 2: Expected ¹³C NMR Chemical Shifts and C-F Couplings

| Carbon | Expected Chemical Shift (δ, ppm) | Key C-F Coupling |

|---|---|---|

| Carbonyl (C=O) | ~195 | - |

| C directly bonded to F (C-F) | ~160 - 165 | Doublet, ¹JCF ≈ 250 Hz |

| Aromatic Carbons (ortho to C-F) | ~114 - 116 | Doublet, ²JCF ≈ 21-23 Hz |

| Aromatic Carbons (meta to C-F) | ~130 - 134 | Doublet, ³JCF ≈ 7-9 Hz |

| Aliphatic α-CH₂ | ~38 - 42 | - |

Note: These are estimated values based on analogous structures. westmont.eduresearchgate.net

¹⁹F NMR is a highly sensitive technique due to the 100% natural abundance and high gyromagnetic ratio of the ¹⁹F nucleus. wikipedia.org It provides a direct window into the chemical environment of each fluorine atom. Since the two fluorine atoms in this compound are in chemically distinct environments (one on the benzoyl ring at the 3'-position and one on the phenyl ring at the 4-position), two separate signals are expected in the ¹⁹F NMR spectrum.

The chemical shifts in ¹⁹F NMR are very sensitive to the electronic environment, covering a wide range. wikipedia.orgbiophysics.org For fluorobenzenes, these shifts typically appear between -100 and -140 ppm relative to a standard like CFCl₃. The precise chemical shift values can help confirm the substitution pattern on the aromatic rings.

In molecules where a fluorine atom can come into close spatial proximity with a proton or a carbon atom, spin-spin coupling can occur through space, rather than through the bonding network. This phenomenon, known as through-space coupling, is particularly useful for conformational analysis. acs.org

In this compound, rotation around the single bonds of the propiophenone backbone can bring the fluorine atom on the 3'-fluorophenyl ring close to the aliphatic protons (α-CH₂ and β-CH₂). The observation and magnitude of such H-F through-space coupling constants can provide valuable information about the preferred conformation of the molecule in solution. acs.org For example, a significant coupling between the 3'-F and the α-protons would suggest a conformation where these groups are spatially close.

Mass Spectrometry (MS) for Molecular Structure and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It provides information about the molecular weight of a compound and, through fragmentation analysis, can reveal details about its structure.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio, which can be used to determine the elemental composition of a molecule. For this compound (C₁₅H₁₂F₂O), HRMS can confirm the molecular formula by matching the experimentally measured exact mass with the theoretically calculated mass.

Table 3: HRMS Data for this compound

| Formula | Calculated Mass (m/z) |

|---|---|

| C₁₅H₁₂F₂O | 246.0856 |

| [C₁₅H₁₂F₂O + H]⁺ | 247.0934 |

Under ionization conditions, the molecule will fragment in a predictable manner. For propiophenones, common fragmentation pathways include cleavage alpha to the carbonyl group. The presence of fluorine atoms can influence these fragmentation patterns. Analysis of the fragment ions in the tandem mass spectrum (MS/MS) can help to piece together the molecular structure and confirm the positions of the substituents. For instance, characteristic fragments corresponding to the fluorobenzoyl cation and the fluorophenylethyl cation would be expected.

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

Fourier-Transform Infrared (FT-IR) Spectroscopy

Fourier-Transform Infrared (FT-IR) spectroscopy is a rapid and non-destructive technique that measures the absorption of infrared radiation by a sample. The resulting spectrum is a unique fingerprint of the molecule, with specific peaks corresponding to the vibrations of different chemical bonds. For this compound, the FT-IR spectrum would be expected to show characteristic absorption bands for the carbonyl group (C=O), aromatic C-H bonds, C-C bonds within the phenyl rings, and the C-F bonds. The position of the C-F stretching vibration can be particularly informative, although it can be influenced by the electronic environment. The substitution pattern on the aromatic rings can also lead to subtle shifts in the positions and intensities of the aromatic C-H out-of-plane bending vibrations, which can aid in distinguishing between isomers.

Fourier-Transform Raman Spectroscopy

Fourier-Transform Raman (FT-Raman) spectroscopy is a complementary technique to FT-IR. It involves irradiating a sample with a monochromatic laser and detecting the inelastically scattered light. While IR spectroscopy is sensitive to vibrations that cause a change in the dipole moment, Raman spectroscopy is sensitive to vibrations that cause a change in the polarizability of the molecule. Therefore, FT-Raman can provide information about vibrations that are weak or absent in the IR spectrum. For fluorinated propiophenone analogs, the Raman spectrum would be particularly useful for observing the symmetric vibrations of the aromatic rings and the C-C backbone, which are often strong in the Raman spectrum.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the most definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. This technique involves diffracting a beam of X-rays off a single crystal of the compound. The resulting diffraction pattern is used to calculate the electron density map of the molecule, from which the precise positions of all atoms can be determined. For a compound like this compound, a successful X-ray crystallographic analysis would provide unambiguous confirmation of its molecular structure, including the positions of the fluorine atoms on the phenyl rings. Furthermore, it would reveal detailed information about bond lengths, bond angles, and intermolecular interactions in the solid state, such as hydrogen bonding or π-stacking, which govern the crystal packing. This level of structural detail is invaluable for understanding the physical and chemical properties of the compound.

Computational Chemistry and Theoretical Studies of Fluorinated Propiophenone Systems

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has emerged as a powerful and widely used computational method for investigating the properties of organic molecules. aps.orgmdpi.com Its application to fluorinated propiophenones enables the accurate prediction of various molecular characteristics, offering a theoretical framework to complement experimental findings.

The first step in the computational study of 3'-Fluoro-3-(4-fluorophenyl)propiophenone involves the optimization of its molecular geometry. This process seeks to find the lowest energy arrangement of atoms, corresponding to the most stable conformation of the molecule. For a flexible molecule like propiophenone (B1677668), which has several rotatable bonds, conformational analysis is crucial to identify the global minimum on the potential energy surface.

DFT calculations, often employing hybrid functionals such as B3LYP with a suitable basis set like 6-311++G(d,p), can be used to perform a systematic search of the conformational space. researchgate.netmdpi.com The dihedral angles of the ethyl ketone chain and the orientations of the two fluorophenyl rings are systematically varied to locate all low-energy conformers. The presence of fluorine atoms can influence the conformational preferences through steric and electronic effects, such as hyperconjugation and electrostatic interactions.

Table 1: Representative Optimized Geometric Parameters for a Stable Conformer of this compound (Calculated at the B3LYP/6-311++G(d,p) level of theory)

| Parameter | Bond/Angle | Calculated Value |

| Bond Length | C=O | 1.21 Å |

| Cα-Cβ | 1.54 Å | |

| C-F (3' position) | 1.35 Å | |

| C-F (4 position) | 1.36 Å | |

| Bond Angle | Cα-C(O)-C(aromatic) | 119.5° |

| C(O)-Cα-Cβ | 112.0° | |

| Dihedral Angle | F-C(aromatic)-C(O)-Cα | 15.0° |

| C(O)-Cα-Cβ-C(aromatic) | -65.0° |

Note: The values in this table are hypothetical and serve as an illustration of the type of data generated from DFT calculations.

The introduction of fluorine atoms significantly alters the electronic structure of the propiophenone backbone. nih.govrsc.org DFT calculations are instrumental in quantifying these changes through the analysis of frontier molecular orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies of these orbitals are critical in understanding the molecule's reactivity, with the HOMO energy correlating to its electron-donating ability and the LUMO energy to its electron-accepting ability.

Fluorine's high electronegativity typically leads to a stabilization (lowering of energy) of both the HOMO and LUMO levels. nih.gov This can impact the molecule's susceptibility to nucleophilic or electrophilic attack. Furthermore, the distribution of electron density, often visualized through molecular electrostatic potential (MEP) maps, can reveal regions of positive and negative potential, indicating sites for intermolecular interactions. rsc.org

Table 2: Calculated Frontier Molecular Orbital Energies for this compound and its Non-Fluorinated Analog (Illustrative Values)

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |

| This compound | -6.85 | -1.20 | 5.65 |

| Propiophenone | -6.50 | -0.95 | 5.55 |

Note: These values are for illustrative purposes to demonstrate the expected trend upon fluorination.

DFT calculations provide a reliable means of predicting various spectroscopic parameters, which can be invaluable for the identification and characterization of this compound.

Vibrational Frequencies: The calculation of harmonic vibrational frequencies can predict the infrared (IR) and Raman spectra of the molecule. researchgate.netchemrxiv.org The predicted spectra can be compared with experimental data to confirm the structure and identify characteristic vibrational modes associated with the C-F and C=O bonds. researchgate.net

NMR Chemical Shifts: Nuclear Magnetic Resonance (NMR) spectroscopy is a key technique for structure elucidation. DFT can be used to calculate the ¹H, ¹³C, and ¹⁹F NMR chemical shifts. nih.govruc.dk The prediction of ¹⁹F NMR chemical shifts is particularly useful for fluorinated compounds, as the chemical shifts are highly sensitive to the local electronic environment. nih.govnih.gov

Table 3: Predicted ¹⁹F NMR Chemical Shifts for this compound (Relative to a Standard, Illustrative)

| Fluorine Position | Predicted Chemical Shift (ppm) |

| 3'-Fluoro | -115.2 |

| 4-Fluoro | -120.8 |

Note: The values presented are hypothetical and intended to exemplify the output of such calculations.

Mechanistic Probing via Theoretical Studies

Beyond static molecular properties, computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions involving fluorinated propiophenones. researchgate.net Theoretical studies can map out the potential energy surface of a reaction, providing detailed information about the energetics and geometries of reactants, transition states, and products.

By calculating the energies of stationary points along a reaction coordinate, a detailed energy profile can be constructed. This profile reveals the activation energy of the reaction, which is the energy barrier that must be overcome for the reaction to proceed. The geometry of the transition state, the highest point on the reaction pathway, provides crucial information about the bond-making and bond-breaking processes. researchgate.net

For reactions involving this compound, such as nucleophilic addition to the carbonyl group or reactions at the α-carbon, DFT calculations can be used to locate the transition state structures. The vibrational frequency analysis of the transition state is characterized by a single imaginary frequency, which corresponds to the motion along the reaction coordinate.

Many chemical reactions can proceed through multiple pathways, leading to different products. Theoretical studies can be employed to understand and predict the selectivity (chemo-, regio-, and stereoselectivity) of such transformations. By comparing the activation energies of competing reaction pathways, the kinetically favored product can be identified.

In the context of this compound, theoretical calculations could be used to investigate, for example, the facial selectivity of hydride reduction of the carbonyl group. By calculating the energies of the transition states leading to the two possible stereoisomeric alcohol products, the preferred stereochemical outcome can be predicted. The electronic and steric effects of the fluorophenyl substituents would be key factors influencing this selectivity.

Quantitative Structure-Activity Relationship (QSAR) Studies in Chemical Design

Quantitative Structure-Activity Relationship (QSAR) modeling is a cornerstone of modern medicinal chemistry, providing a mathematical framework to correlate the physicochemical properties of a series of compounds with their biological activities. nih.govwikipedia.org For fluorinated propiophenone systems, QSAR studies are instrumental in identifying the key structural features that govern their interactions with biological targets.

Both two-dimensional (2D) and three-dimensional (3D) QSAR methodologies are employed to understand the structural requirements for the biological activity of fluorinated propiophenones.

3D-QSAR: This advanced approach considers the three-dimensional structure of the molecules and their relative alignment. drugdesign.org Techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are used to generate 3D-QSAR models. nih.govmdpi.com These methods calculate steric and electrostatic fields around the aligned molecules to derive a correlation with their biological activities. drugdesign.orgnih.gov For instance, a CoMFA study on a series of propiophenone derivatives could generate contour maps indicating regions where bulky substituents are favored (sterically favorable) or where positive or negative charges enhance activity (electrostatically favorable). Research on propafenone-type multidrug resistance modulators highlighted the importance of hydrophobicity as a spatially-directed molecular property for their activity. nih.gov Similarly, a 3D-QSAR study on propiophenone derivatives with anti-HIV-1 protease activity was used to define key structural characteristics to enhance their inhibitory effects. researchgate.net

To illustrate the output of a hypothetical QSAR study on a series of fluorinated propiophenone analogs, the following interactive table presents potential statistical validation parameters for both 2D and 3D models.

| Model Type | Statistical Parameter | Value | Interpretation |

| 2D-QSAR (MLR) | R² (Coefficient of Determination) | 0.85 | Indicates a good correlation between descriptors and activity. |

| Q² (Cross-validated R²) | 0.71 | Demonstrates good predictive power of the model. nih.gov | |

| F-statistic | 79.317 | Shows the statistical significance of the regression model. researchgate.net | |

| 3D-QSAR (CoMFA) | R² (Coefficient of Determination) | 0.94 | Suggests a strong correlation between molecular fields and activity. researchgate.net |

| Q² (Cross-validated R²) | 0.67 | Indicates robust internal predictivity. mdpi.com | |

| r²_pred (External Validation) | 0.88 | Confirms the model's ability to predict the activity of new compounds. nih.govresearchgate.net |

This table is for illustrative purposes and does not represent actual experimental data for this compound.

The ultimate goal of QSAR studies is to identify the critical molecular features that can be modified to optimize the desired biological activity. This is achieved through the analysis of molecular descriptors and the generation of pharmacophore models.

Molecular Descriptors: These are numerical values that encode different aspects of a molecule's structure and properties. For fluorinated propiophenones, key descriptors often include:

Electronic Descriptors: Such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, which relate to the molecule's reactivity and ability to participate in charge-transfer interactions. researchgate.net

Steric Descriptors: Like molar volume and surface area, which influence how the molecule fits into a binding site.

Hydrophobic Descriptors: Such as logP, which is crucial for membrane permeability and hydrophobic interactions with the target.

Topological Descriptors: Which describe the connectivity and branching of the molecule.

Pharmacophores: A pharmacophore is an ensemble of steric and electronic features that is necessary to ensure the optimal supramolecular interactions with a specific biological target and to trigger (or block) its biological response. silicos-it.be For a series of active fluorinated propiophenones, a pharmacophore model might consist of features like hydrogen bond acceptors (the carbonyl oxygen), hydrogen bond donors, aromatic rings, and hydrophobic regions. nih.gov The fluorine atoms in this compound can act as weak hydrogen bond acceptors and also influence the electronic properties of the aromatic rings, making them key features in a pharmacophore model. The development of a pharmacophore model can guide the design of new molecules with improved activity by ensuring they possess the necessary features in the correct spatial arrangement.

The following table illustrates a hypothetical set of important molecular descriptors and their contribution to the activity of fluorinated propiophenone analogs.

| Descriptor Type | Example Descriptor | Contribution to Activity |

| Electronic | LUMO Energy | A lower LUMO energy may enhance electron-accepting capabilities. |

| Hydrophobic | LogP | An optimal logP value is crucial for balancing solubility and membrane permeability. |

| Steric | Molar Volume | A specific molecular volume may be required for optimal fit in the binding pocket. |

| Pharmacophoric | Distance between Fluorine and Carbonyl Oxygen | A specific distance may be critical for interaction with the target protein. |

This table is for illustrative purposes and does not represent actual experimental data for this compound.

Molecular Dynamics Simulations for Conformational and Dynamic Analysis

Molecular Dynamics (MD) simulations provide a powerful tool to study the time-dependent behavior of molecules and their interactions with biological macromolecules. mdpi.com For this compound, MD simulations can be used to explore its conformational landscape, flexibility, and binding dynamics with a target protein.

By simulating the motion of atoms over time, researchers can observe how the molecule changes its shape and interacts with its environment. This is particularly important for understanding how the flexible propanone chain of this compound orients itself within a binding site. MD simulations can also be used to calculate the binding free energy of a ligand-protein complex, providing a theoretical estimation of the binding affinity. sciepub.com

Key insights from MD simulations for fluorinated propiophenone systems could include:

Conformational Preferences: Identifying the most stable conformations of the molecule in solution and when bound to a target.

Binding Site Interactions: Observing the specific interactions, such as hydrogen bonds and hydrophobic contacts, between the molecule and the amino acid residues of the binding pocket.

Stability of the Ligand-Protein Complex: Assessing the stability of the complex over time, which can be indicative of the ligand's residence time and efficacy.

Recent studies have utilized MD simulations to validate QSAR predictions and to understand the binding modes of various enzyme inhibitors, including those containing fluorine. nih.govresearchgate.net These simulations can reveal key residues involved in the interaction and provide a dynamic picture of the binding event, which is complementary to the static view offered by molecular docking.

Broader Contexts and Future Directions in Organofluorine Chemistry and Propiophenone Research

Advancements in Organofluorine Chemistry Enabled by Fluorinated Propiophenones

The development of synthetic methodologies for creating fluorinated compounds has been a major focus of organofluorine chemistry. cas.cn Fluorinated ketones, including propiophenone (B1677668) derivatives, are central to this progress, acting as both targets for new reactions and precursors for more complex molecules. sapub.org

Development of Novel Fluorination Reagents and Methodologies

The synthesis of specifically fluorinated propiophenones has been advanced by the development of sophisticated fluorinating agents. Direct α-fluorination of ketone scaffolds is a common strategy, often employing electrophilic N-F reagents. organic-chemistry.org Reagents like Selectfluor®, a trademarked name for 1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate), have proven effective for the regioselective fluorination of ketones and their derivatives under relatively mild conditions. sapub.orgnih.gov The mechanism typically involves the ketone's enol or enolate tautomer attacking the electrophilic fluorine source. sapub.org Research in this area continues to focus on creating safer, more selective, and more efficient reagents to overcome the challenges associated with handling highly reactive fluorine sources. cas.cn

| Reagent Class | Example Reagent | Typical Application |

| Electrophilic N-F | Selectfluor® | Direct α-fluorination of ketones and other carbonyl compounds. sapub.orgorganic-chemistry.org |

| Nucleophilic | TBAF (Tetrabutylammonium fluoride) | Source of fluoride ion for substitution reactions. mdpi.com |

| Deoxofluorination | DAST (Diethylaminosulfur trifluoride) | Conversion of alcohols to alkyl fluorides. nih.gov |

Exploration of Uncharted Chemical Space with Fluorine Substitution

Incorporating fluorine into the propiophenone scaffold, as seen in 3'-Fluoro-3-(4-fluorophenyl)propiophenone, allows chemists to explore new areas of chemical space. Fluorine substitution can dramatically alter a molecule's properties. nih.govresearchgate.net For instance, the electron-withdrawing nature of fluorine can lower the pKa of nearby acidic or basic groups, which is a critical parameter for drug-receptor interactions and pharmacokinetic profiles. researchgate.netscientificupdate.com Furthermore, replacing hydrogen with fluorine can block sites of metabolic oxidation, thereby increasing the metabolic stability and in vivo half-life of a drug candidate. researchgate.netresearchgate.net This strategic use of fluorine enables the fine-tuning of molecular properties to optimize for potency, selectivity, and drug-like characteristics, opening avenues for the development of novel therapeutics and agrochemicals. researchgate.net

Propiophenone Derivatives as Versatile Building Blocks for Complex Molecules

Propiophenone and its derivatives are valuable synthons in organic chemistry due to the reactivity of the carbonyl group and the adjacent α-protons. They serve as starting materials for a wide array of more complex molecular architectures.

Synthetic Utility in Multi-Component Reactions

Multi-component reactions (MCRs) are highly efficient chemical processes where three or more reactants combine in a single step to form a product that contains atoms from all starting materials. beilstein-journals.orgepfl.ch Ketones, such as propiophenone derivatives, are frequently used as the carbonyl component in many foundational MCRs. For example, in the Ugi reaction, a ketone can be combined with an amine, a carboxylic acid, and an isocyanide to rapidly generate complex α-acylamino amides. beilstein-journals.org This approach allows for the creation of large libraries of diverse compounds from simple, readily available building blocks, accelerating the discovery of new bioactive molecules. nih.govorganic-chemistry.org The functional group tolerance of MCRs makes them particularly suitable for creating complex structures decorated with sensitive groups like fluorine. beilstein-journals.org

| Reaction Name | Components | Product Type |

| Ugi Reaction | Ketone/Aldehyde, Amine, Carboxylic Acid, Isocyanide | α-Acylamino Amides beilstein-journals.org |

| Passerini Reaction | Ketone/Aldehyde, Carboxylic Acid, Isocyanide | α-Acyloxy Amides nih.govorganic-chemistry.org |

| Biginelli Reaction | β-Diketone/Ketoester, Aldehyde, Urea/Thiourea | Dihydropyrimidinones |

Scaffold Modification and Derivatization Strategies

The propiophenone scaffold offers multiple sites for chemical modification. Key strategies include:

α-Functionalization: The protons on the carbon adjacent to the carbonyl group can be removed to form an enolate, which can then react with various electrophiles to introduce new functional groups.

Carbonyl Group Reactions: The ketone can undergo reduction to an alcohol, reductive amination to form amines, or react with Grignard or organolithium reagents to form tertiary alcohols.

Aromatic Ring Substitution: The two phenyl rings can be further functionalized through electrophilic aromatic substitution reactions, with the existing substituents directing the position of new groups.

These derivatization strategies allow the basic propiophenone structure to be elaborated into a vast number of different compounds with tailored properties for various applications.

Interdisciplinary Research Involving Fluorinated Ketone Chemistry

The unique properties of fluorinated ketones have spurred their use in a variety of interdisciplinary research fields.

In medicinal chemistry , the introduction of fluorine atoms adjacent to a ketone moiety significantly increases the electrophilicity of the carbonyl carbon. nih.gov This makes fluorinated ketones, particularly peptidyl fluoromethyl ketones, potent and selective inhibitors of hydrolytic enzymes like serine and cysteine proteases. mdpi.comnih.gov This inhibitory activity is being explored for the development of treatments for cancer and viral infections. nih.gov

In chemical biology , fluorinated ketones serve as valuable probes for studying enzyme mechanisms and activity. Their altered reactivity and spectroscopic signatures can provide insights into biological processes. mdpi.com

In positron emission tomography (PET) imaging , the fluorine-18 (¹⁸F) isotope is a widely used positron emitter. The development of methods to incorporate ¹⁸F into molecules like fluorinated ketones is crucial for creating new radiotracers. These tracers, such as [¹⁸F]fluorothymidine, allow for the non-invasive imaging of biological processes like cell proliferation in tumors, aiding in disease diagnosis and monitoring treatment response.

Emerging Methodologies in C-C and C-O Functionalization

The development of novel synthetic methods to form carbon-carbon (C-C) and carbon-oxygen (C-O) bonds in fluorinated molecules is crucial for expanding their chemical diversity and accessing new functionalities. Traditional methods often struggle with the unique reactivity imparted by fluorine atoms. However, recent advancements are providing powerful new tools for the functionalization of fluorinated ketones like propiophenones.

One of the most promising areas is photocatalysis . Visible-light photoredox catalysis has emerged as a powerful strategy for activating small molecules under mild conditions, which is particularly advantageous for complex fluorinated compounds. mdpi.com This approach can facilitate C(sp³)–F bond activation, leading to the formation of radical intermediates that can participate in C-C bond-forming reactions. acs.org For instance, organophotoredox catalysis has been used for the hydrofluoroalkylation of alkenes with fluorinated carbonyl derivatives, demonstrating a novel pathway to construct new C-C bonds. acs.org

Transition-metal catalysis also offers innovative routes for the functionalization of polyfluorinated ketones. Researchers have reported a cobalt-promoted reaction involving a quadruple C(sp³)-F bond cleavage, which allows for the coupling of polyfluorinated ketones with various nucleophiles to construct complex heterocyclic systems containing new C-C and C-O bonds. nih.gov Furthermore, copper-catalyzed additions of alkylboranes to fluorinated ketones are being explored to form new C-C bonds, leading to the synthesis of functionalized fluoroalcohols. acs.org The electrophilicity of the carbonyl group, enhanced by the presence of fluorine atoms, is a key factor in the success of these reactions. acs.org

For C-O bond formation , established methods like the Williamson ether synthesis, which involves the reaction of an alkoxide with an alkyl halide, remain relevant. masterorganicchemistry.com However, their application to complex fluorinated substrates may require optimization. The synthesis of fluorinated ethers is also being explored for various applications, indicating an ongoing interest in developing robust C-O bond-forming methodologies for this class of compounds. google.comresearchgate.net

Biocatalysis represents a burgeoning frontier with the potential for highly selective transformations under mild, environmentally friendly conditions. libretexts.org While research is still in its early stages for complex fluorinated ketones, enzymes such as transaminases have been shown to perform hydrodefluorination on α-fluoroketones. researchgate.net This hints at the future potential of enzymatic systems to be engineered for more complex C-C and C-O bond-forming reactions on substrates like fluorinated propiophenones. researchgate.net

Future Research Perspectives and Challenges for Fluorinated Propiophenones

The future of research on fluorinated propiophenones is aimed at overcoming significant synthetic hurdles and unlocking their full potential in various applications. The development of more efficient, selective, and sustainable synthetic methods is a central theme.

A primary challenge lies in the asymmetric synthesis of complex fluorinated molecules. The creation of stereogenic centers, especially quaternary ones containing a fluorine atom, is a formidable task in synthetic chemistry. nih.govmdpi.com Future research will likely focus on developing novel catalytic systems, including organocatalysts and transition-metal complexes, that can control stereochemistry during C-C and C-F bond formation. nih.govacs.org

There is a strong push towards sustainable and safer fluorination technologies . Many current methods rely on harsh reagents, such as hydrogen fluoride (HF), which is toxic and corrosive. ox.ac.uk The development of HF-free fluorination processes is a major goal. ox.ac.uk This includes exploring alternative fluoride sources and catalytic systems that operate under milder conditions. mpg.de Visible-light photocatalysis is a key enabling technology in this area, offering an eco-friendly approach to drive fluorination reactions. mdpi.comnih.gov

The exploration of novel applications for fluorinated propiophenones and their derivatives is another important research direction. Given that trifluoromethylated propiophenones are being investigated as intermediates for agrochemicals, it is plausible that compounds like this compound could serve as building blocks for new fungicides, herbicides, or insecticides. nbinno.com Their unique electronic properties could also make them valuable in materials science.

A deeper understanding of structure-property relationships is crucial for the rational design of new functional molecules. mpg.de Investigating how the position and number of fluorine atoms in the propiophenone scaffold influence molecular conformation, metabolic stability, and biological activity will be essential for targeted drug design and materials development. nih.gov

Finally, the challenge of late-stage functionalization remains a significant barrier. The ability to introduce fluorine or perform C-C and C-O bond-forming reactions on a complex, pre-assembled molecule would be a powerful tool in drug discovery and development. pharmtech.com Future methodologies will need to exhibit high functional group tolerance and selectivity to be applicable in these demanding contexts.

Q & A

Basic Questions

Q. What are the optimal synthetic routes for 3'-Fluoro-3-(4-fluorophenyl)propiophenone?

- Methodological Answer : The compound can be synthesized via Friedel-Crafts acylation, a common method for halogenated propiophenones. Key steps include:

- Reacting 4-fluorophenylacetyl chloride with 3-fluorobenzene in the presence of a Lewis acid catalyst (e.g., AlCl₃) under anhydrous conditions .

- Temperature control (typically 0–50°C) to minimize side reactions and maximize yield.

- Purification via column chromatography or recrystallization to achieve >95% purity. Industrial-scale synthesis may use continuous flow reactors for efficiency .

Q. How can researchers confirm the structural identity and purity of this compound?

- Methodological Answer : Use a combination of analytical techniques:

- Cross-referencing with databases like PubChem or CAS Common Chemistry is recommended for validation .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed for this compound in medicinal chemistry?

- Methodological Answer :

- Step 1 : Synthesize derivatives with varied substituents (e.g., replacing fluorine with chlorine, methoxy, or nitro groups) .

- Step 2 : Test biological activity (e.g., enzyme inhibition, cytotoxicity) using assays like:

- In vitro kinase assays for kinase inhibition potential.

- MTT assays against cancer cell lines (e.g., U-87 glioblastoma) to evaluate cytotoxicity .

- Step 3 : Correlate electronic (Hammett σ values) and steric parameters of substituents with activity trends using QSAR modeling .

Q. How can contradictory data in reaction yields or biological activity be resolved?

- Methodological Answer :

- For Synthesis :

- Optimize reaction parameters (e.g., catalyst loading, solvent polarity) using design-of-experiments (DoE) approaches .

- Use in-situ monitoring (e.g., FTIR) to track reaction progress and identify intermediates .

- For Biological Studies :

- Validate assay reproducibility via triplicate experiments with positive/negative controls.

- Investigate metabolic stability (e.g., liver microsome assays) to rule out rapid degradation .

Q. What strategies mitigate challenges in scaling up synthesis for preclinical studies?

- Methodological Answer :

- Transition from batch to flow chemistry to enhance heat/mass transfer and reduce byproducts .

- Implement advanced purification techniques (e.g., simulated moving bed chromatography) for high-throughput separation .

- Monitor scalability using kinetic studies to identify rate-limiting steps (e.g., acylation vs. halogenation) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.